molecular formula C19H24O2S B11464993 2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione

2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione

Cat. No.: B11464993
M. Wt: 316.5 g/mol
InChI Key: SAXFHZWUVDPCCP-UHFFFAOYSA-N
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Description

2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione: is an organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a methyl group at the second position, an octylsulfanyl group at the third position, and a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an octylthiol reacts with 2-methyl-1,4-naphthoquinone under basic conditions . The reaction can be carried out in solvents like ethanol or acetonitrile, with the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve the oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone, followed by the nucleophilic substitution with octylthiol. The oxidation step can be achieved using chromium trioxide in acetic acid or sulfuric acid . The process requires careful handling of reagents and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to generate reactive oxygen species.

    Medicine: Explored for its role in developing new therapeutic agents targeting specific cellular pathways.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione involves its ability to undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential candidate for anticancer and antimicrobial therapies . The compound can also interact with various molecular targets, including enzymes involved in cellular respiration and DNA synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione is unique due to the presence of the octylsulfanyl group, which imparts distinct lipophilic properties and enhances its ability to interact with biological membranes. This structural modification can lead to improved bioavailability and efficacy in therapeutic applications .

Properties

Molecular Formula

C19H24O2S

Molecular Weight

316.5 g/mol

IUPAC Name

2-methyl-3-octylsulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C19H24O2S/c1-3-4-5-6-7-10-13-22-19-14(2)17(20)15-11-8-9-12-16(15)18(19)21/h8-9,11-12H,3-7,10,13H2,1-2H3

InChI Key

SAXFHZWUVDPCCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)C

Origin of Product

United States

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